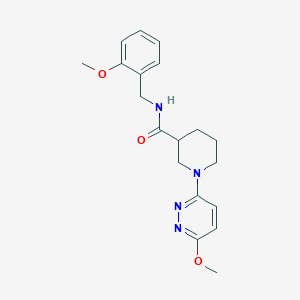

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H24N4O3 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-8-4-3-6-14(16)12-20-19(24)15-7-5-11-23(13-15)17-9-10-18(26-2)22-21-17/h3-4,6,8-10,15H,5,7,11-13H2,1-2H3,(H,20,24) |

InChI Key |

ANGMQTMSZLZYQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: C19H24N4O3

- Molecular Weight: 356.4 g/mol

Its structure includes a piperidine core, methoxybenzyl group, and a methoxypyridazine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 356.4 g/mol |

| CAS Number | 1574328-12-3 |

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of neurological disorders. The structural components suggest interactions with neurotransmitter systems, particularly muscarinic receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia .

Interaction Profiles

The compound may interact with various biological targets, including:

- Histone Deacetylases (HDACs): Inhibitors of HDACs have shown promise in cancer treatment. Similar compounds have demonstrated submicromolar IC50 values against tumor cell lines, indicating potential for therapeutic use .

- Muscarinic Receptors: Its structural features suggest it may act as a modulator of these receptors, which play a significant role in cognitive functions .

Case Studies

- Neuroprotective Effects: A study on structurally related compounds indicated that they could protect neuronal cells from apoptosis, suggesting that this compound may have similar neuroprotective properties .

- Anticancer Activity: In vitro assays have shown that derivatives of this compound can inhibit tumor growth significantly. For instance, compounds with similar piperidine structures were effective in reducing tumor size in xenograft models .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-methoxypyridazin-3-yl)benzamide | Benzamide moiety | Lacks piperidine ring |

| 4-(6-methoxypyridazin-3-yl)piperidine | Similar piperidine structure | Different substituents |

| 1-(2-methoxyphenyl)piperidin-4-one | Piperidinone derivative | Different carbonyl functionality |

These comparisons highlight the specific combination of functional groups present in this compound that may enhance its biological activity.

Scientific Research Applications

Research indicates that compounds similar to N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier indicates potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure can influence biological activity. Key findings include:

- Methoxy Groups : The presence of methoxy groups enhances lipophilicity, improving bioavailability.

- Pyridazine Moiety : Essential for maintaining the compound's interaction with biological targets, particularly in antimicrobial and anticancer activities.

- Piperidine Ring : Provides structural stability and is crucial for the compound's overall pharmacological profile.

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Modulation of neurotransmitter release |

Case Studies

Several case studies have investigated the therapeutic applications of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.

- Cancer Research : In vitro studies indicated that the compound could inhibit tumor growth in breast cancer cell lines by inducing apoptosis via mitochondrial pathways.

- Neuroprotection : Research published in Neuroscience Letters highlighted that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease, suggesting its potential role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.